REACTION_CXSMILES
|
[OH:1]CCCC(SCCNC(=O)CCNC(=O)[C@H](O)C(C)(C)COP(O)(=O)OP(O)(=O)[O:23][CH2:24][C@H:25]1O[C@@H:28](N2C3N=CN=C(N)C=3N=C2)[C@H:27]([OH:40])[C@@H:26]1OP(O)(O)=O)=O.CC1(C)S[C@@H]2[C@H](NC([C@H](N)C3C=CC=CC=3)=O)C(=[O:63])N2[C@H]1C([O-])=O.[Na+:79].P([O-])([O-])([O-])=O.[K+].[K+].[K+].CC(S[C@@H]1[O:97][C@H:96]([CH2:98]O)[C@H:95](O)[C@H:94](O)[C@H:93]1[OH:102])C>>[OH:40][CH:27]([CH3:28])[CH2:26][CH2:25][C:24]([O-:23])=[O:63].[Na+:79].[C:93]1(=[O:102])[O:97][CH:96]([CH3:98])[CH2:95][CH2:94]1.[OH-:1].[Na+:79] |f:1.2,3.4.5.6,8.9,11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCCC(=O)SCCNC(CCNC([C@@H](C(COP(OP(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)OP(=O)(O)O)(=O)O)(=O)O)(C)C)O)=O)=O
|
Name
|
sodium ampicillin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[Na+]
|
Name
|
potassium phosphate
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
sodium ampicillin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[Na+]
|
Name
|
|
Quantity
|
0.1 mmol
|
Type
|
reactant
|
Smiles
|
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
|
Type
|
CUSTOM
|
Details
|
with shaking at 200 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was precultured at 37° C. in 100 mL of LB medium
|
Type
|
CUSTOM
|
Details
|
to remove them from the LB medium after 16 hours
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
containing, per liter
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(CCC(=O)[O-])C.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(C)O1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1]CCCC(SCCNC(=O)CCNC(=O)[C@H](O)C(C)(C)COP(O)(=O)OP(O)(=O)[O:23][CH2:24][C@H:25]1O[C@@H:28](N2C3N=CN=C(N)C=3N=C2)[C@H:27]([OH:40])[C@@H:26]1OP(O)(O)=O)=O.CC1(C)S[C@@H]2[C@H](NC([C@H](N)C3C=CC=CC=3)=O)C(=[O:63])N2[C@H]1C([O-])=O.[Na+:79].P([O-])([O-])([O-])=O.[K+].[K+].[K+].CC(S[C@@H]1[O:97][C@H:96]([CH2:98]O)[C@H:95](O)[C@H:94](O)[C@H:93]1[OH:102])C>>[OH:40][CH:27]([CH3:28])[CH2:26][CH2:25][C:24]([O-:23])=[O:63].[Na+:79].[C:93]1(=[O:102])[O:97][CH:96]([CH3:98])[CH2:95][CH2:94]1.[OH-:1].[Na+:79] |f:1.2,3.4.5.6,8.9,11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCCC(=O)SCCNC(CCNC([C@@H](C(COP(OP(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)OP(=O)(O)O)(=O)O)(=O)O)(C)C)O)=O)=O
|
Name
|
sodium ampicillin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[Na+]
|
Name
|
potassium phosphate
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
sodium ampicillin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[Na+]
|
Name
|
|
Quantity
|
0.1 mmol
|
Type
|
reactant
|
Smiles
|
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
|
Type
|
CUSTOM
|
Details
|
with shaking at 200 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was precultured at 37° C. in 100 mL of LB medium
|
Type
|
CUSTOM
|
Details
|
to remove them from the LB medium after 16 hours
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
containing, per liter
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(CCC(=O)[O-])C.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(C)O1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1]CCCC(SCCNC(=O)CCNC(=O)[C@H](O)C(C)(C)COP(O)(=O)OP(O)(=O)[O:23][CH2:24][C@H:25]1O[C@@H:28](N2C3N=CN=C(N)C=3N=C2)[C@H:27]([OH:40])[C@@H:26]1OP(O)(O)=O)=O.CC1(C)S[C@@H]2[C@H](NC([C@H](N)C3C=CC=CC=3)=O)C(=[O:63])N2[C@H]1C([O-])=O.[Na+:79].P([O-])([O-])([O-])=O.[K+].[K+].[K+].CC(S[C@@H]1[O:97][C@H:96]([CH2:98]O)[C@H:95](O)[C@H:94](O)[C@H:93]1[OH:102])C>>[OH:40][CH:27]([CH3:28])[CH2:26][CH2:25][C:24]([O-:23])=[O:63].[Na+:79].[C:93]1(=[O:102])[O:97][CH:96]([CH3:98])[CH2:95][CH2:94]1.[OH-:1].[Na+:79] |f:1.2,3.4.5.6,8.9,11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCCC(=O)SCCNC(CCNC([C@@H](C(COP(OP(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)OP(=O)(O)O)(=O)O)(=O)O)(C)C)O)=O)=O
|
Name
|
sodium ampicillin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[Na+]
|
Name
|
potassium phosphate
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
sodium ampicillin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[Na+]
|
Name
|
|
Quantity
|
0.1 mmol
|
Type
|
reactant
|
Smiles
|
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
|
Type
|
CUSTOM
|
Details
|
with shaking at 200 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was precultured at 37° C. in 100 mL of LB medium
|
Type
|
CUSTOM
|
Details
|
to remove them from the LB medium after 16 hours
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
containing, per liter
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(CCC(=O)[O-])C.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(C)O1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1]CCCC(SCCNC(=O)CCNC(=O)[C@H](O)C(C)(C)COP(O)(=O)OP(O)(=O)[O:23][CH2:24][C@H:25]1O[C@@H:28](N2C3N=CN=C(N)C=3N=C2)[C@H:27]([OH:40])[C@@H:26]1OP(O)(O)=O)=O.CC1(C)S[C@@H]2[C@H](NC([C@H](N)C3C=CC=CC=3)=O)C(=[O:63])N2[C@H]1C([O-])=O.[Na+:79].P([O-])([O-])([O-])=O.[K+].[K+].[K+].CC(S[C@@H]1[O:97][C@H:96]([CH2:98]O)[C@H:95](O)[C@H:94](O)[C@H:93]1[OH:102])C>>[OH:40][CH:27]([CH3:28])[CH2:26][CH2:25][C:24]([O-:23])=[O:63].[Na+:79].[C:93]1(=[O:102])[O:97][CH:96]([CH3:98])[CH2:95][CH2:94]1.[OH-:1].[Na+:79] |f:1.2,3.4.5.6,8.9,11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCCC(=O)SCCNC(CCNC([C@@H](C(COP(OP(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)OP(=O)(O)O)(=O)O)(=O)O)(C)C)O)=O)=O
|
Name
|
sodium ampicillin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[Na+]
|
Name
|
potassium phosphate
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
sodium ampicillin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[Na+]
|
Name
|
|
Quantity
|
0.1 mmol
|
Type
|
reactant
|
Smiles
|
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
|
Type
|
CUSTOM
|
Details
|
with shaking at 200 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was precultured at 37° C. in 100 mL of LB medium
|
Type
|
CUSTOM
|
Details
|
to remove them from the LB medium after 16 hours
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
containing, per liter
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(CCC(=O)[O-])C.[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(C)O1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |